Cas no 51906-03-7 ([(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate)
![[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate structure](https://fr.kuujia.com/scimg/cas/51906-03-7x500.png)
51906-03-7 structure
Nom du produit:[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate
Numéro CAS:51906-03-7
Le MF:C43H44O10
Mégawatts:720.803473472595
CID:2668881
[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate Propriétés chimiques et physiques
Nom et identifiant
-
- (1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)-2-Acetyloxy-7,10,11-tris(benzoyloxy)-1a,2,3,6,7,10,11,11a-octahydro-1,1,3,6,9-pentamethyl-4a,7a-epoxy-5H-cyclopenta[a]cyclopropa[f]cycloundecen-4(1H)-one
- [(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-
- [(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate
-
- Piscine à noyau: 1S/C43H44O10/c1-24-22-43-37(52-40(48)30-20-14-9-15-21-30)25(2)23-42(43,53-43)36(45)26(3)34(49-27(4)44)31-32(41(31,5)6)35(51-39(47)29-18-12-8-13-19-29)33(24)50-38(46)28-16-10-7-11-17-28/h7-22,25-26,31-35,37H,23H2,1-6H3/b24-22-/t25-,26-,31-,32+,33-,34-,35+,37-,42-,43-/m0/s1
- La clé Inchi: PVQWQBSXFQIGJA-OBKOLBCNSA-N
- Sourire: O1[C@]23C=C(C)[C@@H]([C@@H]([C@@H]4C(C)(C)[C@@H]4[C@H]([C@H](C)C([C@]12C[C@H](C)[C@@H]3OC(C1C=CC=CC=1)=O)=O)OC(C)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O |t:2|
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 53
- Nombre de liaisons rotatives: 11
- Complexité: 1480
- Surface topologique des pôles: 135
[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate Littérature connexe
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
51906-03-7 ([(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate) Produits connexes
- 4186-81-6(2,5-dimethylcyclohexane-1-thiol)
- 1805650-88-7(3-Chloromethyl-5-cyano-4-fluorophenylacetic acid)
- 1156761-73-7(Acetonitrile, 2-[4-(1-aminoethyl)phenoxy]-)
- 2227723-56-8(2-(1S)-2-amino-1-hydroxyethyl-4-chloro-6-methoxyphenol)
- 1804886-32-5(2-Bromo-4-(difluoromethyl)-3-hydroxy-6-(trifluoromethyl)pyridine)
- 219904-98-0((1,2-dichlorotrifluoroethyl)cyclohexane)
- 1805735-44-7(3-Chloro-2-(1-chloro-2-oxopropyl)mandelic acid)
- 926261-07-6(5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine)
- 1805979-60-5(2-(Chloromethyl)-3-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine)
- 90101-22-7(tert-Butyl (6-methylpyridin-2-yl)carbamate)
Fournisseurs recommandés
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
